molecular formula C17H23ClN2O B2690653 N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide CAS No. 2411200-56-9

N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2690653
CAS No.: 2411200-56-9
M. Wt: 306.83
InChI Key: RDPNGIMVTUVSFJ-UHFFFAOYSA-N
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Description

  • The chlorophenyl group is introduced via a nucleophilic substitution reaction.
  • This step may involve the use of 3-chlorobenzyl chloride and a suitable base like triethylamine.
  • Formation of the Prop-2-enamide Moiety:

    • The final step involves the coupling of the piperidine derivative with acryloyl chloride in the presence of a base such as pyridine to form the prop-2-enamide linkage.
  • Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

      Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.

      Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

      Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Br2, Cl2) in the presence of Lewis acids like aluminum chloride (AlCl3).

    Major Products:

      Oxidation: N-oxide derivatives.

      Reduction: Saturated amide derivatives.

      Substitution: Various substituted chlorophenyl derivatives.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide typically involves multiple steps:

    • Formation of the Piperidine Ring:

      • Starting with 1,2-dimethylpiperidine, the compound is synthesized through a series of alkylation and cyclization reactions.
      • Reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in anhydrous solvents such as tetrahydrofuran (THF).

    Scientific Research Applications

    N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.

      Biology: Studied for its interactions with biological targets, including receptors and enzymes.

      Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural signaling pathways. This modulation can lead to various pharmacological effects, including analgesic, anxiolytic, or antipsychotic activities.

    Comparison with Similar Compounds

      N-[(3-Chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)prop-2-enamide: Similar structure but with a single methyl group on the piperidine ring.

      N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)but-2-enamide: Similar structure but with a but-2-enamide moiety.

    Uniqueness: N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable scaffold for drug development.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

    Properties

    IUPAC Name

    N-[(3-chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H23ClN2O/c1-4-17(21)20(12-14-6-5-7-15(18)11-14)16-8-9-19(3)13(2)10-16/h4-7,11,13,16H,1,8-10,12H2,2-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RDPNGIMVTUVSFJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(CCN1C)N(CC2=CC(=CC=C2)Cl)C(=O)C=C
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H23ClN2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    306.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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